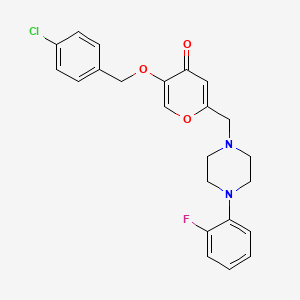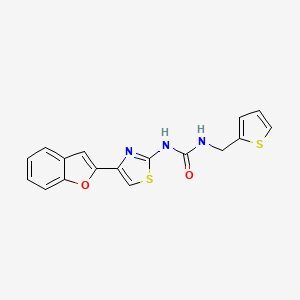![molecular formula C9H17N B2674487 (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248220-79-1](/img/structure/B2674487.png)
(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine: is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[410]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bicyclo[410]heptanyl)ethanamine typically involves the formation of the bicyclo[41One common method involves the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane with alkyl halides . This method is known for its mild reaction conditions and broad substrate scope.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学研究应用
Chemistry: In chemistry, (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. Its bicyclic structure may interact with biological targets in unique ways, leading to the development of novel pharmaceuticals.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and advanced materials.
作用机制
The mechanism of action of (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[1.1.0]butanes: These compounds are valued for their strain-release chemistry and are used as intermediates in the synthesis of more complex molecules.
Uniqueness: (1S)-1-(3-Bicyclo[410]heptanyl)ethanamine is unique due to its specific bicyclic structure and the presence of the ethanamine group
属性
IUPAC Name |
(1S)-1-(3-bicyclo[4.1.0]heptanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXBRCQXWPXNU-JUGFDQIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2674404.png)
![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)
![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)

![3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2674411.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)
![1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2674414.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2674417.png)
![N-(2,4-difluorophenyl)-N-{(E)-[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amine](/img/structure/B2674418.png)
![2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2674422.png)
![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
![2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)
